7-Bromo-4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine
CAS No.: 1000342-07-3
Cat. No.: VC3870139
Molecular Formula: C7H3BrClIN2
Molecular Weight: 357.37 g/mol
* For research use only. Not for human or veterinary use.
![7-Bromo-4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine - 1000342-07-3](/images/structure/VC3870139.png)
Specification
CAS No. | 1000342-07-3 |
---|---|
Molecular Formula | C7H3BrClIN2 |
Molecular Weight | 357.37 g/mol |
IUPAC Name | 7-bromo-4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine |
Standard InChI | InChI=1S/C7H3BrClIN2/c8-3-1-12-7(9)5-4(10)2-11-6(3)5/h1-2,11H |
Standard InChI Key | RBOBRJRXABXCHV-UHFFFAOYSA-N |
SMILES | C1=C(C2=C(N1)C(=CN=C2Cl)Br)I |
Canonical SMILES | C1=C(C2=C(N1)C(=CN=C2Cl)Br)I |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Formula
7-Bromo-4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine is systematically named according to IUPAC guidelines, reflecting its pyrrolopyridine backbone and halogen substituents. The molecular formula, C₇H₃BrClIN₂, confirms the presence of three halogens (Br, Cl, I) and two nitrogen atoms . Synonyms include 7-bromo-4-chloro-3-iodo-5-azaindole and 1H-pyrrolo[3,2-c]pyridine, 7-bromo-4-chloro-3-iodo- .
Structural Characterization
The planar aromatic system consists of a fused pyrrole and pyridine ring, with halogens occupying specific positions to influence electronic distribution. X-ray crystallography or NMR data are absent in public repositories, but computational models predict a dipole moment of 5.2 Debye due to polar halogen bonds . The iodine atom at position 3 contributes significantly to molecular weight (35.7% of total mass), while bromine and chlorine enhance electrophilicity at adjacent sites .
Synthesis and Manufacturing
Challenges in Halogenation
Simultaneous incorporation of bromine, chlorine, and iodine poses regioselectivity challenges. Steric hindrance from the bulky iodine atom at position 3 may limit reactivity at position 7, necessitating protective group strategies. Patent CN103193774A highlights the use of sodium acetate as a base to facilitate cyclization, but adaptations for trihalogenated derivatives remain unexplored .
Physicochemical Properties
Thermal and Solubility Profiles
The compound’s high boiling point (443.1°C) and flash point (221.8°C) reflect its thermal stability, while a vapor pressure of 0.0 mmHg at 25°C indicates low volatility . The calculated logP of 3.32 suggests moderate lipophilicity, aligning with its potential as a membrane-permeable drug candidate. Aqueous solubility is likely poor (<1 mg/mL), necessitating organic solvents like DMSO for in vitro assays .
Spectroscopic Data
Although experimental spectra are unavailable, computational predictions (e.g., IR, NMR) can be inferred. The iodine atom’s heavy atom effect would cause distinct ¹³C NMR shifts near 90–100 ppm for C-3, while bromine and chlorine induce deshielding at C-4 and C-7 . UV-Vis spectra would show absorption maxima around 270–290 nm due to π→π* transitions in the aromatic system .
Applications in Drug Discovery
Antibacterial and Anticancer Activity
Recent Research and Future Directions
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